Cas no 940-11-4 (4-methoxy-N-methyl-N-nitrosoaniline)

4-methoxy-N-methyl-N-nitrosoaniline structure
940-11-4 structure
Product name:4-methoxy-N-methyl-N-nitrosoaniline
CAS No:940-11-4
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD00464098
CID:1982676
PubChem ID:13657

4-methoxy-N-methyl-N-nitrosoaniline Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-N-methyl-N-nitrosoaniline
    • N-(4-methoxyphenyl)-N-methylnitrous amide
    • 4-Methoxy-N-methyl-N-nitrosobenzenamine (ACI)
    • p-Anisidine, N-methyl-N-nitroso- (6CI, 7CI, 8CI)
    • (4-Methoxyphenyl)methyl(nitroso)amine
    • 4-Methoxy-N-nitroso-N-methylaniline
    • Methyl(4-methoxyphenyl)nitrosamine
    • N-Methyl-p-methoxy-N-nitrosoaniline
    • N-Nitroso-N-methyl-p-anisidine
    • p-Methoxy-N-methyl-N-nitrosoaniline
    • p-Methoxy-N-nitroso-N-methylaniline
    • MDL: MFCD00464098
    • Inchi: 1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
    • InChI Key: KGZKEAKAKSKGAA-UHFFFAOYSA-N
    • SMILES: O=NN(C)C1C=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 166.074227566g/mol
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.9Ų

4-methoxy-N-methyl-N-nitrosoaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22382213-0.1g
4-methoxy-N-methyl-N-nitrosoaniline
940-11-4 95%
0.1g
$311.0 2024-06-20
Enamine
EN300-22382213-10g
4-methoxy-N-methyl-N-nitrosoaniline
940-11-4 95%
10g
$3851.0 2023-09-15
1PlusChem
1P01OUA7-10g
Benzenamine, 4-methoxy-N-methyl-N-nitroso-
940-11-4 95%
10g
$4822.00 2024-04-19
Enamine
EN300-22382213-1g
4-methoxy-N-methyl-N-nitrosoaniline
940-11-4 95%
1g
$896.0 2023-09-15
Aaron
AR01OUIJ-100mg
Benzenamine, 4-methoxy-N-methyl-N-nitroso-
940-11-4 95%
100mg
$453.00 2023-12-15
Aaron
AR01OUIJ-500mg
Benzenamine, 4-methoxy-N-methyl-N-nitroso-
940-11-4 95%
500mg
$985.00 2023-12-15
1PlusChem
1P01OUA7-100mg
Benzenamine, 4-methoxy-N-methyl-N-nitroso-
940-11-4 95%
100mg
$447.00 2024-04-19
Enamine
EN300-22382213-2.5g
4-methoxy-N-methyl-N-nitrosoaniline
940-11-4 95%
2.5g
$1755.0 2024-06-20
Enamine
EN300-22382213-1.0g
4-methoxy-N-methyl-N-nitrosoaniline
940-11-4 95%
1.0g
$896.0 2024-06-20
Enamine
EN300-22382213-5.0g
4-methoxy-N-methyl-N-nitrosoaniline
940-11-4 95%
5.0g
$2598.0 2024-06-20

4-methoxy-N-methyl-N-nitrosoaniline Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
Transnitrosation by N-aryl-N-nitrosoureas; NO-carrying O-nitrosoisourea
Tanno, Masayuki; Sueyoshi, Shoko; Miyata, Naoki, Chemical & Pharmaceutical Bulletin, 1994, 42(9), 1760-7

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
Reference
Rhodium-catalyzed tandem acylmethylation/annulation of N-nitrosoanilines with sulfoxonium ylides for the synthesis of substituted indazole N-oxides
Cui, Xin-Feng; Huang, Guo-Sheng, Organic & Biomolecular Chemistry, 2020, 18(21), 4014-4018

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
Reference
Rhodium-catalyzed oxidative C-H/C-H cross-coupling of aniline with heteroarene: N-nitroso group enabled mild conditions
He, Shuang; Tan, Guangying; Luo, Anping; You, Jingsong, Chemical Communications (Cambridge, 2018, 54(56), 7794-7797

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
Reference
The regioselective synthesis of 2-phosphinoylindoles via Rh(III)-catalyzed C-H activation
Wang, Huanan; Li, Shuaiqi; Wang, Baiquan; Li, Bin, Organic Chemistry Frontiers, 2018, 5(1), 88-91

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C
Reference
Rapid Access to Polysubstituted Tetrahydrocarbazol-4-ones via Sequential Selective C-H Functionalization from N-Nitrosoanilines
Li, Chan; Yang, Yanchen; Fang, Feifei; Liu, Chaoyi; Li, Chunpu; et al, Chinese Journal of Chemistry, 2023, 41(16), 1957-1962

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
Reference
Rh(III)-catalyzed, hydrazine-directed C-H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazoles
Zhang, Lei; Chen, Junyu; Chen, Xiahe; Zheng, Xiangyun; Zhou, Jian; et al, Chemical Communications (Cambridge, 2020, 56(54), 7415-7418

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
Reference
Traceless Directing Strategy: Efficient Synthesis of N-Alkyl Indoles via Redox-Neutral C-H Activation
Wang, Chengming; Huang, Yong, Organic Letters, 2013, 15(20), 5294-5297

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  40 min, cooled
Reference
Structures of Reactive Nitrenium Ions: Time-Resolved Infrared Laser Flash Photolysis and Computational Studies of Substituted N-Methyl-N-arylnitrenium Ions
Srivastava, Sanjay; Ruane, Patrick H.; Toscano, John P.; Sullivan, Michael B.; Cramer, Christopher J.; et al, Journal of the American Chemical Society, 2000, 122(34), 8271-8278

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 2 h, rt
Reference
Rh(III)-Catalyzed Direct C-H Cyclization of N-Nitrosoanilines with 1,3-Dicarbonyl Compounds: A Route to Tetrahydrocarbazol-4-ones
Jiao, Liulin; Zhang, Bo; Qu, Bohong; Zhai, Ruirui; Chen, Xun, Journal of Organic Chemistry, 2023, 88(15), 10662-10669

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Tetrahydrofuran ;  2 d, rt
Reference
Holistic approach to anti-knock agents: A high-throughput screening of aniline-like compounds
Viayna, Antonio; Ghashghaei, Ouldouz; Vilchez, David; Estarellas, Carolina; Lopez, Manuel; et al, Fuel, 2021, 305,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min; 1 h
Reference
Electrochemically mediated decarboxylative acylation of N-nitrosoanilines with α-oxocarboxylic acids
Wang, Xinyu; Wu, Shihong; Zhong, Yujing; Wang, Yingchun; Pan, Yingming; et al, Chinese Chemical Letters, 2023, 34(2),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Water Solvents: Acetonitrile ;  5 - 10 min, 0 °C; 1 h, 0 °C
Reference
Expedient delivery of quinolinone drugs via a traceless N-nitroso enabled oxidative Heck/amidation cascade
Li, Zhongyuan; Chen, Xiaojian; Zhong, Hulin; Lin, Yitong; Gao, Yang; et al, Chemical Communications (Cambridge, 2022, 58(100), 13959-13962

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  5 - 10 min, 0 °C; 1 h, 0 °C
Reference
Modular construction of functionalized anilines via switchable C-H and N-alkylations of traceless N-nitroso anilines with olefins
Ouyang, Wensen; Liu, Bairong; He, Yi; Wen, Yanmei; Gao, Yang; et al, Organic Chemistry Frontiers, 2022, 9(10), 2746-2752

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
Reference
Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles
Chen, Yanyu; Zhang, Rong; Peng, Qiujun; Xu, Lanting; Pan, XianHua, Chemistry - An Asian Journal, 2017, 12(21), 2804-2808

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 - 3 °C
Reference
Simple synthesis of racemic pyrrolo[2,3-b]indoles: formal total synthesis of (±)-physostigmine
Tsuji, Riichiro; Nakagawa, Masako; Nishida, Atsushi, Heterocycles, 2002, 58, 587-593

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Nitromethane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Potassium persulfate ;  10 min, rt
1.2 2 h, 60 °C
Reference
Potassium Persulfate-promoted N-nitrosation of Secondary and Tertiary Amines with Nitromethane under Mild Conditions
Azeez, Sadaf; Chaudhary, Priyanka; Sureshbabu, Popuri; Sabiah, Shahulhameed; Kandasamy, Jeyakumar, Asian Journal of Organic Chemistry, 2018, 7(10), 2113-2119

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  10 min, 0 °C; 1.5 h, 0 °C
Reference
Condition-Controlled Selective Synthesis of Pyranone-Tethered Indazoles or Carbazoles through the Cascade Reactions of N-Nitrosoanilines with Iodonium Ylides
Wang, Kelin; Song, Xia; Xin, Yongdi; Zhang, Xinying ; Fan, Xuesen, Organic Letters, 2023, 25(24), 4422-4428

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  5 - 10 min, < 10 °C; 1 h, < 10 °C
Reference
Rhodium(III)-Catalyzed N-Nitroso-Directed C-H Olefination of Arenes. High-Yield, Versatile Coupling under Mild Conditions
Liu, Baoqing; Fan, Yang; Gao, Yang; Sun, Chao; Xu, Cheng; et al, Journal of the American Chemical Society, 2013, 135(1), 468-473

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Nitromethane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Oxygen Catalysts: Copper(II) triflate
1.2 19 h, 90 °C
Reference
Copper(II)-catalyzed oxidative N-nitrosation of secondary and tertiary amines with nitromethane under an oxygen atmosphere
Sakai, Norio; Sasaki, Minoru; Ogiwara, Yohei, Chemical Communications (Cambridge, 2015, 51(58), 11638-11641

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water ;  2 h, 0 °C
Reference
Rh(III)-Catalyzed C-H Functionalization of N-Nitrosoanilines with α-Sulfonylcarbenes
Peng, Rui-jun; Chen, Lei; Zhang, Xue-jing ; Yan, Ming, Advanced Synthesis & Catalysis, 2022, 364(20), 3567-3572

4-methoxy-N-methyl-N-nitrosoaniline Raw materials

4-methoxy-N-methyl-N-nitrosoaniline Preparation Products

4-methoxy-N-methyl-N-nitrosoaniline Related Literature

  • 1. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilines
    Anthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282
  • 2. Structural studies on bio-active compounds. Part 3. Re-examination of the hydrolysis of the antimalarial drug pyrimethamine and related derivatives and crystal structure of a hydrolysis product
    Roger J. Griffin,Carl H. Schwalbe,Malcolm F. G. Stevens,Kait P. Wong J. Chem. Soc. Perkin Trans. 1 1985 2267
  • 3. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilines
    Anthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:940-11-4)4-methoxy-N-methyl-N-nitrosoaniline
A1238829
Purity:99%
Quantity:1g
Price ($):1410